

The Cellular Uptake and Stability of DRP1i27: A Technical Guide

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Compound of Interest				
Compound Name:	DRP1i27			
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This technical guide provides a comprehensive overview of the currently available data on the cellular uptake and stability of **DRP1i27**, a novel small molecule inhibitor of the human dynamin-related protein 1 (Drp1). **DRP1i27** has emerged as a promising research tool for studying mitochondrial dynamics and a potential therapeutic lead for conditions associated with excessive mitochondrial fission. This document synthesizes key findings on its binding affinity, cellular activity, and physicochemical properties, and outlines standard experimental protocols for its characterization.

DRP1i27: Mechanism of Action and Cellular Effects

DRP1i27 is a quinazolinone derivative identified through virtual screening as a direct inhibitor of human Drp1.[1][2] It binds to the GTPase domain of Drp1, preventing the conformational changes necessary for mitochondrial fission.[3][4] In cellular models, **DRP1i27** treatment leads to a dose-dependent increase in fused mitochondrial networks and provides cytoprotective effects against ischemia-reperfusion injury and doxorubicin-induced toxicity.[4][5] Notably, the effects of **DRP1i27** on mitochondrial morphology are dependent on the presence of Drp1, as demonstrated in Drp1 knock-out cells.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **DRP1i27**.



Table 1: Binding Affinity and GTPase Inhibition

Parameter	Value	Method	Source
Binding Affinity (KD)	286 μΜ	Surface Plasmon Resonance (SPR)	[3][4]
Binding Affinity (KD)	190 μΜ	Microscale Thermophoresis (MST)	[3][4]
GTPase Activity	Significant inhibition at 50 μM	GTPase Assay	[5][6]

Table 2: Cellular Activity



Cell Line	Effect	Concentration	Source
Human Fibroblasts	Increased mitochondrial fusion	10 μΜ, 50 μΜ	[5]
Drp1 Wild-Type MEFs	Dose-dependent increase in mitochondrial fusion	10 μΜ, 50 μΜ	[4]
Drp1 Knock-Out MEFs	No significant effect on mitochondrial morphology	Up to 50 μM	[4]
Murine Atrial HL-1 Cells	Significant reduction in cell death (simulated ischemiareperfusion)	50 μΜ	[4]
Murine Atrial HL-1 Cells	Significant reduction in fragmented mitochondria	50 μΜ	[4]
Human iPSC-derived Cardiomyocytes	Reduction in LDH release (doxorubicin-induced toxicity)	50 μΜ	[5]

Physicochemical Properties and Stability

While comprehensive stability data for **DRP1i27** is not yet extensively published, initial characterization provides guidance on its solubility and storage.

Table 3: Solubility and Storage



Solvent	Solubility	Storage (in solvent)	Source
DMSO	100 mg/mL (272.88 mM)	-80°C for 6 months; -20°C for 1 month	[3]
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL (6.82 mM)	Prepare fresh for in vivo use	[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (6.82 mM)	Prepare fresh for in vivo use	[3]

For in vitro experiments, it is recommended to prepare a clear stock solution in DMSO. For in vivo studies, the provided protocols for co-solvent mixtures should be followed, and the working solution should be prepared fresh on the day of use.[3]

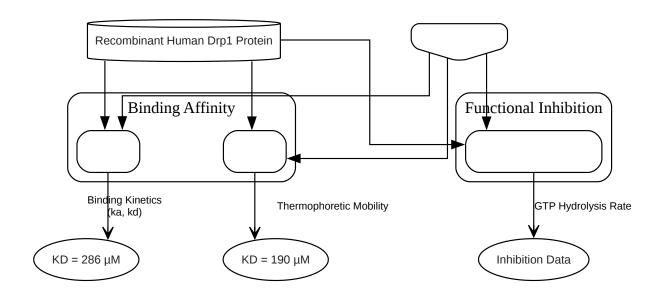
Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the cellular uptake and stability of small molecule inhibitors like **DRP1i27**. The following sections outline the methodologies used in the initial characterization of **DRP1i27** and standard approaches for further investigation.

Binding Affinity and GTPase Activity Assays

The direct interaction of **DRP1i27** with Drp1 has been quantified using Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST).[4] The inhibitory effect on Drp1's enzymatic function is determined through a GTPase activity assay.[6]





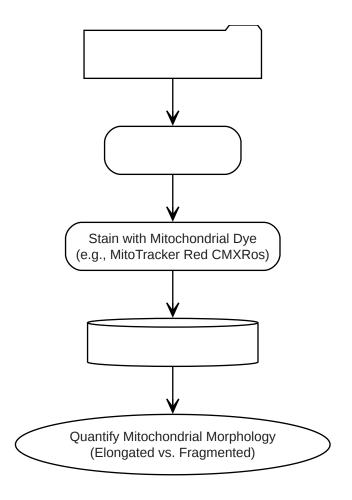
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Caption: Workflow for determining **DRP1i27** binding and functional inhibition.

Cellular Uptake and Mitochondrial Morphology Analysis

The cellular activity of **DRP1i27** is assessed by observing changes in mitochondrial morphology in cultured cells. This implicitly confirms cellular uptake, although the specific transport mechanisms have not been elucidated.





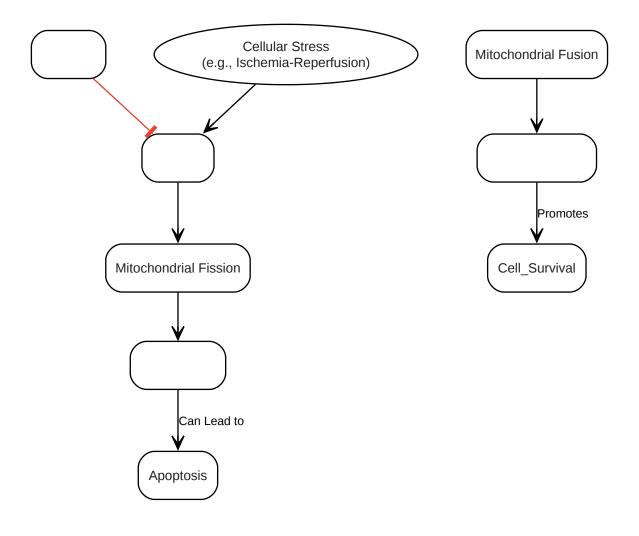
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Caption: Experimental workflow for assessing **DRP1i27**'s effect on mitochondria.

Signaling Pathway Context

DRP1i27 acts on a key regulatory node in mitochondrial dynamics. Its inhibitory action tips the balance from fission towards fusion, which is often associated with cellular homeostasis and survival under stress conditions.





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